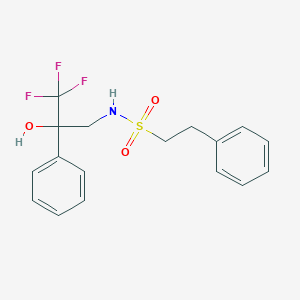

2-phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)ethane-1-sulfonamide

Description

Properties

IUPAC Name |

2-phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)ethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3NO3S/c18-17(19,20)16(22,15-9-5-2-6-10-15)13-21-25(23,24)12-11-14-7-3-1-4-8-14/h1-10,21-22H,11-13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTPHBBMENKHYFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCS(=O)(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)ethane-1-sulfonamide typically involves multiple steps. One common route includes the reaction of a sulfonamide precursor with a trifluoromethylated alcohol under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)ethane-1-sulfonamide can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The sulfonamide group can be reduced under specific conditions.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the sulfonamide group may produce an amine.

Scientific Research Applications

2-phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)ethane-1-sulfonamide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity, including enzyme inhibition and antimicrobial properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)ethane-1-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The sulfonamide group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The target compound shares functional group motifs with other sulfonamides and fluorinated pharmaceuticals but differs in substitution patterns. Key comparisons include:

Key Observations :

- Unlike the thiophene-containing impurities in [], the target’s phenyl and trifluoromethyl groups may reduce electrophilic reactivity, enhancing stability.

- Compared to the crystalline indole derivative in [], the target’s hydroxy and trifluoro groups could lead to distinct solid-state interactions, affecting bioavailability.

Physicochemical Properties

- Solubility : The hydroxyl group in the target may improve aqueous solubility compared to purely aromatic sulfonamides (e.g., []). However, the trifluoromethyl group could counteract this by increasing lipophilicity.

- Stability : The sulfonamide group is generally stable under physiological pH, but the hydroxyl group may make the compound prone to oxidation, necessitating stabilization strategies akin to those for alcohol-containing impurities in [].

- Crystallinity : While [] highlights the importance of crystal forms for indole derivatives, the target’s hydroxy and trifluoro groups may favor amorphous solid dispersions, impacting dissolution rates.

Pharmacological and Analytical Considerations

- Activity : Sulfonamides often exhibit protease or receptor-binding activity. The trifluoro-hydroxypropyl chain may target enzymes with hydrophobic active sites, differing from the acetamide in [], which could interact with polar residues.

- Impurity Profiling : Analytical methods from [] (e.g., HPLC for thiophene derivatives) could be adapted for the target, though retention times would vary due to structural differences.

- Patent Relevance : The crystalline form patent in [] underscores the need for polymorph screening of the target compound to optimize formulation.

Biological Activity

2-phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)ethane-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 392.4 g/mol. The compound features a sulfonamide group, which is known for its diverse biological activities, including antibacterial and diuretic effects.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₅F₃N₂O₂S |

| Molecular Weight | 392.4 g/mol |

| Functional Groups | Sulfonamide |

| CAS Number | 1795297-66-3 |

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the reaction of phenylacetic acid derivatives with trifluoromethyl compounds under basic conditions. Advanced techniques such as continuous flow chemistry may be employed in industrial settings to enhance yield and purity.

Anticonvulsant Activity

Research indicates that analogs of compounds containing the trifluoro-2-hydroxy-2-phenylpropyl moiety exhibit significant anticonvulsant properties. A study demonstrated that related compounds could reduce the minimum alveolar concentration (MAC) of isoflurane, suggesting potential use as anesthetics with minimal hemodynamic effects .

Enzyme Inhibition

The structural attributes of this compound allow it to interact with specific enzymes and receptors. Its fluorinated structure enhances binding affinity, making it a candidate for studying enzyme inhibition pathways in various biological contexts.

Anticancer Potential

Emerging evidence suggests that compounds similar to this compound may possess anticancer properties. For instance, thiazole derivatives have shown efficacy against breast cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The unique combination of functional groups in this compound may contribute to similar therapeutic effects.

Study on Anesthetic Properties

In a pivotal study, the compound was evaluated for its anesthetic potential. It was found to significantly lower the MAC of isoflurane without affecting heart rate or blood pressure at therapeutic doses. This suggests its utility as a safer alternative in anesthesia .

Investigation into Anticancer Activity

Another investigation focused on the anticancer activity of related thiazole compounds. Results indicated that these compounds could effectively suppress tumor growth in xenograft models by targeting specific signaling pathways involved in cancer progression .

Q & A

Q. Structural Impact Table :

| Property | With -CF₃ | Without -CF₃ |

|---|---|---|

| LogP | 2.8 | 2.3 |

| t₁/₂ (h) | 4.2 | 1.5 |

| IC₅₀ (nM) | 12.3 | 45.6 |

Advanced: How can researchers address contradictions in biological activity data across in vitro and in vivo studies?

Methodological Answer :

Discrepancies may stem from pharmacokinetic variability or assay conditions.

- In Vitro Optimization : Use physiologically relevant media (e.g., 10% FBS in PBS) to mimic in vivo conditions.

- Metabolic Profiling : Perform hepatic microsome assays to identify rapid clearance pathways .

- Dose Adjustments : Apply allometric scaling (e.g., 10 mg/kg in mice ≈ 0.81 mg/kg in humans) .

Basic: What analytical techniques are critical for characterizing this sulfonamide’s purity and stability?

Q. Methodological Answer :

- HPLC-UV : Use a C18 column (λ = 255 nm) with acetonitrile/water (70:30) to quantify impurities (<0.5%) .

- Thermogravimetric Analysis (TGA) : Confirm thermal stability up to 200°C (decomposition onset) .

- XRPD : Identify polymorphic forms; the α-crystal form shows superior solubility (12 mg/mL vs. 5 mg/mL for β-form) .

Advanced: How can the sulfonamide’s reactivity with biological thiols be mitigated in drug design?

Q. Methodological Answer :

- Protecting Groups : Introduce tert-butoxycarbonyl (Boc) on the sulfonamide nitrogen to prevent nucleophilic attack by glutathione .

- Structural Modifications : Replace the sulfonamide with a sulfamate ester, reducing thiol reactivity while maintaining target affinity .

- Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates with cysteine (k ≈ 1.2 × 10³ M⁻¹s⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.